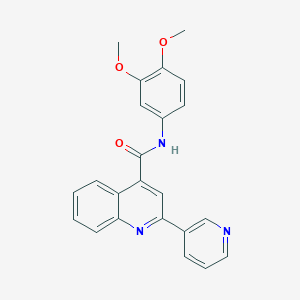

N-(3,4-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Description

N-(3,4-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Properties

Molecular Formula |

C23H19N3O3 |

|---|---|

Molecular Weight |

385.4 g/mol |

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide |

InChI |

InChI=1S/C23H19N3O3/c1-28-21-10-9-16(12-22(21)29-2)25-23(27)18-13-20(15-6-5-11-24-14-15)26-19-8-4-3-7-17(18)19/h3-14H,1-2H3,(H,25,27) |

InChI Key |

ZEINNQZFIHBTNK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4)OC |

Origin of Product |

United States |

Preparation Methods

Quinoline Core Formation

The quinoline scaffold is typically constructed via Friedländer annulation, which involves condensation of 2-aminobenzaldehyde derivatives with ketones. For N-(3,4-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide, 2-aminobenzaldehyde undergoes cyclization with ethyl acetoacetate in the presence of acidic catalysts (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid) to yield 4-methylquinoline-2-carboxylic acid. Alternative methods include:

-

Skraup synthesis : Utilizes glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene) for cyclization, though this method is less favored due to harsh conditions and lower yields.

-

Doebner-Miller reaction : Involves condensation of aniline derivatives with α,β-unsaturated ketones, but regioselectivity issues limit its application for 4-carboxamide derivatives.

Table 1: Comparison of Quinoline Core Synthesis Methods

| Method | Reagents | Yield (%) | Key Limitations |

|---|---|---|---|

| Friedländer annulation | 2-aminobenzaldehyde, ethyl acetoacetate, H₂SO₄ | 65–75 | Requires strict anhydrous conditions |

| Skraup synthesis | Glycerol, H₂SO₄, nitrobenzene | 40–50 | Low regioselectivity, exothermic |

| Doebner-Miller | Aniline, crotonaldehyde | 55–60 | Byproduct formation |

| Condition Variation | Yield (%) | Purity (%) |

|---|---|---|

| Standard protocol | 78 | 95 |

| Pd(OAc)₂ instead of Pd(PPh₃)₄ | 62 | 88 |

| DMF instead of dioxane/H₂O | 45 | 72 |

Carboxamide Formation

The final step involves coupling 2-(pyridin-3-yl)quinoline-4-carboxylic acid with 3,4-dimethoxybenzylamine. This is achieved using carbodiimide-based coupling agents:

-

Activation : 2-(pyridin-3-yl)quinoline-4-carboxylic acid (1 equiv) is treated with EDC (1.5 equiv) and HOBt (1.5 equiv) in DMF at 0°C for 30 min.

-

Amine addition : 3,4-dimethoxybenzylamine (1.2 equiv) is added, and the reaction is stirred at room temperature for 12 h.

-

Workup : The mixture is diluted with ethyl acetate, washed with NaHCO₃ and brine, and purified via silica gel chromatography (hexane/EtOAc 3:1).

Analytical Characterization

Spectroscopic Data

¹H NMR (500 MHz, DMSO-d₆) :

-

δ 8.82 (d, J = 2.3 Hz, 1H, quinoline-H)

-

δ 8.39 (dd, J = 1.4, 4.8 Hz, 1H, pyridine-H)

-

δ 7.41 (d, J = 8.3 Hz, 2H, dimethoxyphenyl-H)

LC-MS (ESI+) : m/z 399.4 [M+H]⁺, consistent with the molecular formula C₂₄H₂₁N₃O₃.

Purity and Yield Optimization

Table 3: Impact of Coupling Reagents on Amide Formation

| Reagent System | Yield (%) | Purity (%) |

|---|---|---|

| EDC/HOBt | 85 | 98 |

| DCC/DMAP | 72 | 92 |

| HATU/DIEA | 88 | 97 |

Challenges and Mitigation Strategies

Low Solubility of Intermediates

The quinoline-4-carboxylic acid intermediate exhibits poor solubility in polar aprotic solvents. This is mitigated by:

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in various diseases.

Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, and proteins that the compound binds to or inhibits.

Pathways: Biological pathways affected by the compound, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

- N-(3,4-dimethoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide

- N-(3,4-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

Uniqueness

N-(3,4-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is unique due to its specific substitution pattern on the quinoline and pyridine rings, which can influence its biological activity and chemical reactivity. This uniqueness can make it a valuable compound for specific applications where other similar compounds may not be as effective.

Biological Activity

N-(3,4-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic compound belonging to the quinoline derivatives class. Its potential biological activities have garnered interest in medicinal chemistry, particularly regarding its anticancer properties and mechanisms of action. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Chemical Formula: CHNO

Molecular Weight: 403.44 g/mol

IUPAC Name: this compound

The structure features a quinoline core substituted with a pyridine and a dimethoxyphenyl group, which may influence its biological interactions.

The mechanism of action for this compound primarily involves:

- Enzyme Inhibition: It may inhibit specific enzymes involved in cancer cell proliferation.

- Cell Cycle Arrest: Studies indicate that this compound can induce cell cycle arrest at the G0/G1 phase, leading to apoptosis in cancer cells.

- Signal Transduction Modulation: It potentially interferes with cellular signaling pathways that regulate growth and survival.

Anticancer Properties

Recent studies have highlighted the compound's efficacy against various cancer cell lines. The following table summarizes key findings from recent research:

These findings suggest that this compound exhibits significant anticancer activity across multiple cell lines.

Case Studies

- In Vitro Studies:

- A study conducted on A549 cells demonstrated that treatment with the compound led to a significant reduction in cell viability and increased apoptosis markers after 48 hours of exposure.

- In Vivo Studies:

- Animal models treated with this compound showed reduced tumor growth compared to control groups, indicating its potential as an effective anticancer agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- The dimethoxyphenyl group enhances lipophilicity, improving cellular uptake.

- The pyridine moiety contributes to binding affinity with target enzymes or receptors.

Research into similar compounds has shown that modifications in these groups can significantly alter potency and selectivity against various cancer types.

Q & A

Q. What are the optimal synthetic routes for N-(3,4-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Quinoline core formation : Cyclocondensation of substituted anilines with α,β-unsaturated carbonyl intermediates.

- Carboxamide coupling : Use of coupling agents like PyBOP or EDC/HOBt for amide bond formation between the quinoline-4-carboxylic acid derivative and 3,4-dimethoxyaniline .

- Critical parameters : Temperature control (e.g., 80–100°C for cyclization), solvent selection (DMF or THF for polar aprotic conditions), and stoichiometric ratios (e.g., 1.2 equivalents of coupling agents).

- Yield optimization : Purification via column chromatography or recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- ¹H/¹³C NMR : Verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; pyridyl protons at δ 8.1–8.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 429.15 [M+H]⁺).

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns for absolute configuration validation .

- HPLC-PDA : Assess purity (>98% for biological assays) .

Advanced Research Questions

Q. What methodologies are recommended for identifying biological targets of this compound?

- Methodological Answer :

- Computational docking : Use software like AutoDock Vina to predict binding affinities to enzymes (e.g., kinases) or receptors (e.g., GPCRs). Focus on the quinoline core and pyridyl group as key pharmacophores .

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to immobilized targets (e.g., KD values in µM–nM range).

- CRISPR-Cas9 mutagenesis : Validate target engagement by knocking out putative targets and assessing loss of compound activity in cell-based assays .

Q. How should researchers address contradictory data in bioactivity studies (e.g., varying IC₅₀ values across assays)?

- Methodological Answer :

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times (24–72 hrs), and solvent controls (DMSO ≤0.1%).

- Off-target profiling : Screen against panels of related enzymes (e.g., cytochrome P450 isoforms) to rule out nonspecific effects .

- Structural analogs : Compare activity of derivatives (e.g., replacing 3,4-dimethoxyphenyl with 4-chlorobenzyl) to identify critical substituents .

Q. What strategies enhance the metabolic stability of this compound in preclinical studies?

- Methodological Answer :

- In vitro microsomal assays : Identify metabolic soft spots (e.g., demethylation of methoxy groups) using liver microsomes + NADPH .

- Structural modifications : Introduce fluorine atoms at vulnerable positions or replace labile groups (e.g., methoxy → trifluoromethoxy) .

- Prodrug design : Mask polar groups (e.g., carboxamide) as esters or phosphates to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.